molecular formula C45H42N6O5 B12769968 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl- CAS No. 183854-19-5

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-

Cat. No.: B12769968
CAS No.: 183854-19-5
M. Wt: 746.9 g/mol
InChI Key: PFIHOIVFDOGGJU-GLGKVNTQSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) is a complex organic compound characterized by its unique structure, which includes a diazepine ring, multiple hydroxyl groups, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) typically involves multi-step organic synthesis. The process begins with the preparation of the diazepine core, followed by the introduction of benzyl and pyridine groups through various coupling reactions. Key reagents often include benzyl bromide, pyridine derivatives, and protective groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions are carefully controlled to maintain the integrity of the compound’s complex structure.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the diazepine ring or other functional groups.

    Substitution: The benzyl and pyridine groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Diazepine analogs: Compounds with similar diazepine rings but different functional groups.

    Pyridine-containing compounds: Molecules with pyridine moieties but different core structures.

Uniqueness

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-3-pyridinyl-) is unique due to its combination of a diazepine ring, benzyl groups, and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

183854-19-5

Molecular Formula

C45H42N6O5

Molecular Weight

746.9 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyridin-3-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C45H42N6O5/c52-41-39(25-31-11-3-1-4-12-31)50(29-33-15-7-17-35(23-33)43(54)48-37-19-9-21-46-27-37)45(56)51(40(42(41)53)26-32-13-5-2-6-14-32)30-34-16-8-18-36(24-34)44(55)49-38-20-10-22-47-28-38/h1-24,27-28,39-42,52-53H,25-26,29-30H2,(H,48,54)(H,49,55)/t39-,40-,41+,42+/m1/s1

InChI Key

PFIHOIVFDOGGJU-GLGKVNTQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CN=CC=C4)CC5=CC(=CC=C5)C(=O)NC6=CN=CC=C6)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=CN=CC=C4)CC5=CC(=CC=C5)C(=O)NC6=CN=CC=C6)CC7=CC=CC=C7)O)O

Origin of Product

United States

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